molecular formula C29H27NO6 B265414 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265414
M. Wt: 485.5 g/mol
InChI Key: PUNATKNTOKWNCV-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
In addition to its anti-proliferative effects, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further investigate its anti-cancer properties and to determine its efficacy in treating different types of cancer. Another area of research is to investigate its anti-inflammatory and anti-oxidant properties and to determine its potential applications in treating other diseases such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to design experiments to test its efficacy.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step involves the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. This is achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then reacted with 4-ethoxyphenyl isocyanate to yield 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in medicine. One of the areas of research is cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it has been suggested that it could be used as a potential anti-cancer drug.

properties

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO6/c1-2-34-22-11-8-20(9-12-22)26-25(27(31)21-10-13-23-24(18-21)36-17-16-35-23)28(32)29(33)30(26)15-14-19-6-4-3-5-7-19/h3-13,18,26,31H,2,14-17H2,1H3/b27-25+

InChI Key

PUNATKNTOKWNCV-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Origin of Product

United States

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